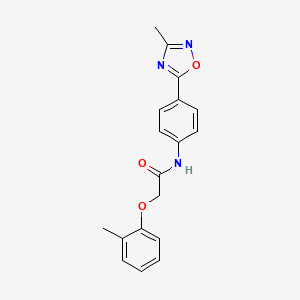
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as JNJ-4796, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry due to their broad range of biological activities.
Mécanisme D'action
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its specificity for BRD4, which makes it an attractive target for cancer research. However, one limitation of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, researchers are exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation. Its specificity for BRD4 makes it an attractive target for cancer research, and its anti-inflammatory effects may have potential in the treatment of autoimmune disorders. While there are limitations to its use in lab experiments, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide represents a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride, followed by the addition of 2-methoxyethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-11-10-21-18(23)13-22(12-14-2-4-15(19)5-3-14)27(24,25)17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIZLPMNUJLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


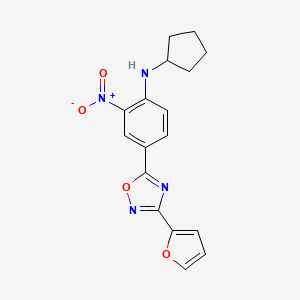

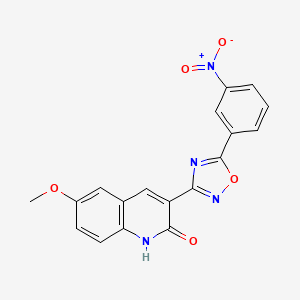

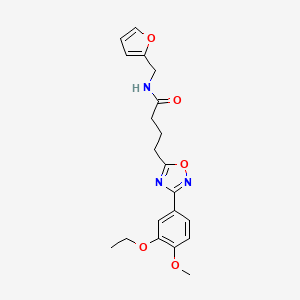

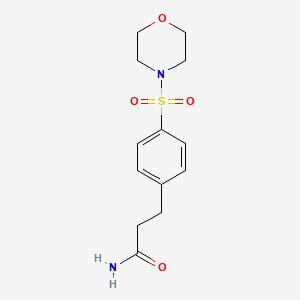




![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
